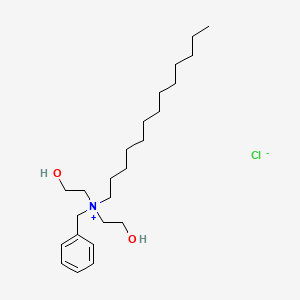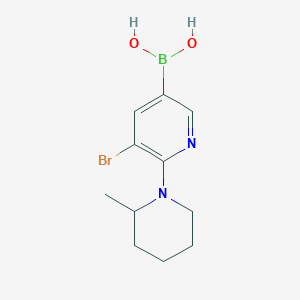
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a piperidine ring, and a boronic acid group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methylpyridine and 2-methylpiperidine.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-methylpyridine with 2-methylpiperidine under specific conditions to form an intermediate compound.
Boronic Acid Formation: The intermediate compound is then subjected to a boronation reaction using boronic acid reagents to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Cross-Coupling Reactions: This compound is commonly used in Suzuki cross-coupling reactions with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents such as ethanol or water are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various biaryl compounds, modified pyridine derivatives, and other functionalized organic molecules.
科学的研究の応用
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies . The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of applications.
類似化合物との比較
Similar Compounds
(5-Bromo-2-methylpyridin-3-yl)boronic acid: Similar in structure but lacks the piperidine ring.
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
The presence of the piperidine ring in this compound distinguishes it from other similar compounds
特性
分子式 |
C11H16BBrN2O2 |
|---|---|
分子量 |
298.97 g/mol |
IUPAC名 |
[5-bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BBrN2O2/c1-8-4-2-3-5-15(8)11-10(13)6-9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3 |
InChIキー |
GHGVJJYPDHTEPH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N2CCCCC2C)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



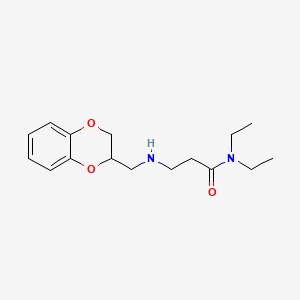
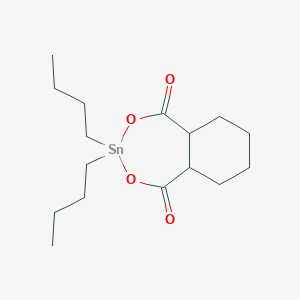
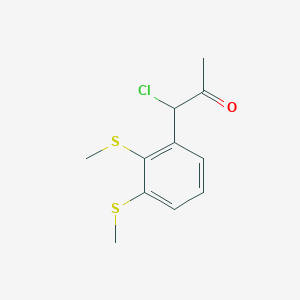
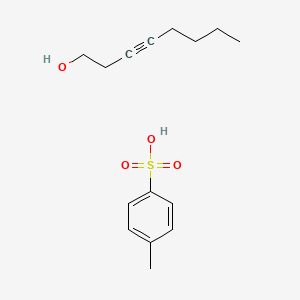
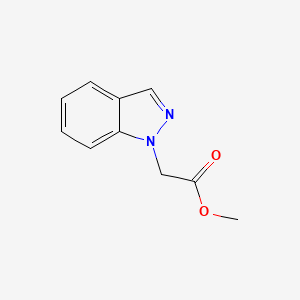
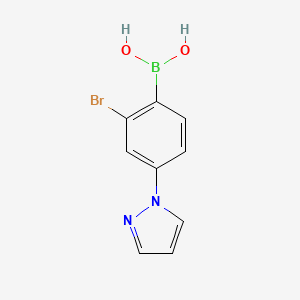
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
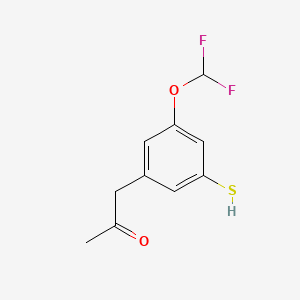
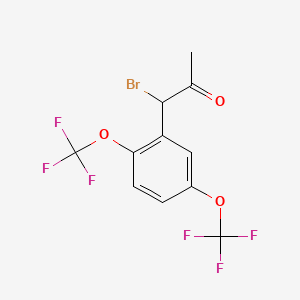

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
